Monoolein

Catalog No.
S782654
CAS No.
111-03-5
M.F
C21H40O4
M. Wt
356.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monoolein

CAS Number

111-03-5

Product Name

Monoolein

IUPAC Name

2,3-dihydroxypropyl (Z)-octadec-9-enoate

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-

InChI Key

RZRNAYUHWVFMIP-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O

Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM
insoluble in water; soluble in hot organic solvents
soluble in hot alcohol (in ethanol)

Synonyms

(9Z)-9-Octadecenoic Acid 2,3-Dihydroxypropyl Ester; 1-Mono(cis-9-octacenoyl)Glycerol; 1-Monoolein; 2,3-Dihydroxypropyl Oleate; Danisco MO 90; Glycerol 1-Oleate; Glycerol α-cis-9-Octadecenate; Glyceryl Monooleate; Rylo MG 19; rac-1-Monoolein; rac-1-M

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
  • Biocompatibility: Monoolein is generally well-tolerated by the human body, exhibiting low toxicity and minimal adverse effects [].
  • Biodegradability: Once in the body, monoolein is naturally broken down by enzymes, minimizing the risk of long-term accumulation and potential complications [].
  • Thermodynamic stability: Monoolein maintains its structure and function over a wide range of temperatures and conditions, ensuring consistent performance in drug delivery systems.
  • Phase behavior: Monoolein exhibits various phases in water, forming different liquid crystalline structures that can be tailored for specific drug delivery applications.

These properties make monoolein a valuable tool for researchers developing novel drug delivery systems.

Monoolein for Targeted Drug Delivery

One of the most exciting applications of monoolein in scientific research lies in its ability to facilitate targeted drug delivery. Monoolein can be used to create various nanocarriers, such as liposomes and micelles, which can encapsulate drugs and deliver them to specific sites in the body.

This targeted approach offers several advantages:

  • Increased efficacy: By delivering drugs directly to their target sites, monoolein-based carriers can improve the effectiveness of drugs while reducing side effects on healthy tissues.
  • Controlled release: Monoolein can be engineered to release drugs slowly over time, allowing for sustained therapeutic effects and reduced dosing frequency [].
  • Overcoming biological barriers: Monoolein-based carriers can be designed to overcome biological barriers, such as the blood-brain barrier, which can hinder the delivery of drugs to the central nervous system.

Monoolein in Chronic Lung Disease Management

Research is actively exploring the potential of monoolein-based drug delivery systems in managing chronic lung diseases, such as cystic fibrosis and asthma. These diseases often require complex treatment regimens, and monoolein offers a promising approach for delivering therapeutic agents directly to the lungs, potentially improving treatment efficacy and reducing systemic side effects [].

  • Origin: Monoolein can be naturally found in small amounts in various plant and animal fats []. However, commercially available monoolein is usually produced through chemical or enzymatic processes from vegetable oils rich in oleic acid, such as olive oil [].
  • Significance: Monoolein plays a crucial role in scientific research, particularly in the field of structural biology. It's a key component in creating lipidic cubic phase (LCP) systems, which are used for membrane protein crystallization [, ]. These crystals are essential for determining the three-dimensional structure of membrane proteins, which are vital for understanding cellular function and drug development [].

Molecular Structure Analysis

Monoolein has a linear structure with three key components:

  • Glycerol Backbone: A central three-carbon alcohol (CH2OH-CHOH-CH2OH)
  • Oleic Acid Chain: A long, 18-carbon unsaturated fatty acid chain (CH3(CH2)7CH=CH(CH2)7COOH) attached to one of the glycerol carbons via an ester bond
  • Two Hydroxyl Groups (OH): Remaining on the other two glycerol carbons [, ].

The presence of both a hydrophilic (water-loving) glycerol headgroup and a hydrophobic (water-hating) fatty acid tail makes monoolein an amphiphilic molecule. This property allows it to self-assemble into various structures in water, including the LCP phases used in protein crystallization [].


Chemical Reactions Analysis

Synthesis

Several methods exist for monoolein synthesis, including:

  • Chemical esterification: Reaction of glycerol with oleic acid in the presence of an acid catalyst [].
  • Enzymatic hydrolysis: Using specific enzymes to break down triolein (triglyceride with three oleic acid chains) into monoolein.

Balanced Chemical Equation (Esterification):

CH₂OH-CHOH-CH₂OH (Glycerol) + CH₃(CH₂)₇CH=CH(CH₂)₇COOH (Oleic Acid) → CH₃(CH₂)₇CH=CH(CH₂)₇COOCH₂-CHOH-CH₂OH (Monoolein) + H₂O (Water) []

Decomposition

Monoolein can undergo hydrolysis to break down into glycerol and oleic acid, either by chemical processes or through enzymes like lipases.

Other Relevant Reactions:

Monoolein can participate in various reactions depending on the research context. For example, it can interact with other lipids and membrane proteins within LCP systems [].


Physical And Chemical Properties Analysis

  • Melting Point: 30-36°C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, but well soluble in organic solvents like chloroform and ethanol []
  • Stability: Relatively stable under normal storage conditions but can hydrolyze over time, especially under acidic or basic conditions []

Monoolein's primary mechanism of action in scientific research lies in its ability to form LCP phases. These phases create a biomimetic environment that mimics the natural cellular membrane, allowing membrane proteins to be crystallized for structural analysis [].

Physical Description

DryPowder; Liquid; OtherSolid
OtherSolid
Liquid
pale yellow viscous oily liquid with a faint fatty odou

Color/Form

PLATES FROM ETHANOL
YELLOW OIL OR SOFT SOLID

XLogP3

6.5

Boiling Point

238-240 °C AT 3 MM HG

Density

0.9420 @ 20 °C/4 °C
0.925-0.935

Odor

SWEET

Melting Point

35.0 °C
25 °C (UNSTABLE)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 507 of 521 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

25496-72-4
111-03-5
67701-32-0
37220-82-9

Wikipedia

Glyceryl 1-oleate
1-Monooleoyl-Rac-Glycerol

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Flavoring Agents -> JECFA Flavorings Index
Lipids -> Glycerolipids [GL] -> Monoradylglycerols [GL01] -> Monoacylglycerols [GL0101]
Cosmetics -> Emollient; Emulsifying

Methods of Manufacturing

REACTION OF OLEIC ACID WITH GLYCEROL, PRODUCING A MIXTURE (PREDOMINANTLY MONOOLEATE)
SEE MONOGLYCERIDE. PRODUCED SYNTHETICALLY BY ALCOHOLYSIS OF FATS WITH GLYCEROL, YIELDING A MIXTURE OF MONO-, DI-, & TRIGLYCERIDES WHICH IS PREDOMINANTLY MONOGLYCERIDES. /MONOGLYCERIDE/

General Manufacturing Information

All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Custom compounding of purchased resin
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol: ACTIVE
Plastics product manufacturing
Glycerides, C14-18 and C16-18-unsatd. mono- and di-: ACTIVE
Utilities
9-Octadecenoic acid (9Z)-, 2,3-dihydroxypropyl ester: ACTIVE
FEMA NUMBER 2526

Dates

Modify: 2023-08-15
Tumaney AW, Shekar S, Rajasekharan R: Identification, purification, and characterization of monoacylglycerol acyltransferase from developing peanut cotyledons. J Biol Chem. 2001 Apr 6;276(14):10847-52. [PMID:11283027]
Shimotoyodome A, Osaki N, Onizawa K, Mizuno T, Suzukamo C, Okahara F, Fukuoka D, Hase T: Dietary 1-monoolein decreases postprandial GIP release by reducing jejunal transport of glucose and fatty acid in rodents. Am J Physiol Gastrointest Liver Physiol. 2012 Aug 1;303(3):G298-310. doi: 10.1152/ajpgi.00457.2011. Epub 2012 May 31. [PMID:22651926]
Kameyama Y, Yoshioka S, Hasegawa I, Nozawa Y: Studies of diacylglycerol cholinephosphotransferase and diacylglycerol ethanolaminephosphotransferase activities in Tetrahymena microsomes. Biochim Biophys Acta. 1981 Aug 24;665(2):195-204. [PMID:6269644]
Long et al. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects Nature Chemical Biology, doi: 10.1038/nchembio.129, published online 23 November 2008 http://www.nature.com/naturechemicalbiology

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